molecular formula C25H40N2O6S B162689 Leukotriene D4 CAS No. 73836-78-9

Leukotriene D4

货号: B162689
CAS 编号: 73836-78-9
分子量: 496.7 g/mol
InChI 键: YEESKJGWJFYOOK-IJHYULJSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Leukotriene D4 (LTD4) is a potent, biologically active lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism, playing a central role in inflammatory processes and chemotaxis . It is a key component of the slow-reacting substance of anaphylaxis (SRS-A) and is recognized for its powerful bronchoconstrictive and pro-inflammatory effects, making it a critical compound for studying the pathophysiology of asthma, allergic rhinitis, and aspirin-exacerbated respiratory disease (AERD) . In research settings, LTD4 is primarily used to investigate the mechanisms of cysteinyl leukotriene signaling and to evaluate the efficacy of potential therapeutic antagonists. Its actions are mediated predominantly through the activation of two G protein-coupled receptors, CysLT1 and CysLT2, which are found on various immune and structural cells . Stimulation of these receptors by LTD4 triggers a cascade of physiological responses, including smooth muscle contraction (notably in the bronchioles), increased vascular permeability leading to edema, enhanced mucus secretion, and recruitment of inflammatory cells like eosinophils . This makes it an invaluable tool for in vitro and in vivo models of allergic inflammation and airway hyperresponsiveness. Recent studies continue to uncover broader research applications for LTD4, extending beyond pulmonary biology to areas such as neuroinflammation and vascular biology, where cysteinyl leukotriene receptors are increasingly found to play a role . Research using this compound provides essential insights for the development of targeted anti-inflammatory strategies, including the assessment of leukotriene receptor antagonists like montelukast and zafirlukast . This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic applications.

属性

IUPAC Name

(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40N2O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22(21(28)15-14-17-23(29)30)34-19-20(26)25(33)27-18-24(31)32/h6-7,9-13,16,20-22,28H,2-5,8,14-15,17-19,26H2,1H3,(H,27,33)(H,29,30)(H,31,32)/b7-6-,10-9-,12-11+,16-13+/t20-,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEESKJGWJFYOOK-IJHYULJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Leukotriene D4
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003080
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

73836-78-9
Record name Leukotriene D4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73836-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leukotriene D4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073836789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leukotriene D4
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11858
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LEUKOTRIENE D4
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FNY4416UE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Leukotriene D4
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003080
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Leukotriene D4 Synthesis Pathway in Mast Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the leukotriene D4 (LTD4) synthesis pathway in mast cells, crucial cellular players in allergic and inflammatory responses. LTD4 is a potent lipid mediator of the cysteinyl leukotriene family, known to play a significant role in the pathophysiology of asthma and other inflammatory diseases. Understanding the intricate molecular steps of its synthesis is paramount for the development of targeted therapeutics. This document details the enzymatic cascade, cellular organization, quantitative parameters, and key experimental protocols for studying this pathway.

The Core Synthesis Pathway: From Phospholipid to Potent Mediator

The synthesis of LTD4 in mast cells is a multi-step enzymatic process that begins with cellular activation and culminates in the extracellular conversion of its precursor, leukotriene C4 (LTC4). The pathway is initiated by the release of arachidonic acid from membrane phospholipids, which is then sequentially metabolized by a series of enzymes strategically located within the cell.

Initiation: Liberation of Arachidonic Acid

Upon stimulation of mast cells, for instance, through the cross-linking of IgE receptors, cytosolic phospholipase A2 (cPLA2) is activated and translocates to the nuclear and endoplasmic reticulum membranes. There, it hydrolyzes membrane phospholipids to release arachidonic acid.

The 5-Lipoxygenase Pathway: Formation of the Unstable Epoxide, LTA4

The released arachidonic acid is then presented to the key enzyme, 5-lipoxygenase (5-LOX), by the 5-lipoxygenase-activating protein (FLAP), an integral membrane protein.[1][2] 5-LOX, which also translocates from the cytosol to the nuclear membrane upon cell activation, catalyzes the conversion of arachidonic acid into the unstable epoxide intermediate, leukotriene A4 (LTA4).[3][4]

The Committed Step: Synthesis of Leukotriene C4

LTA4 is then conjugated with reduced glutathione (GSH) in a reaction catalyzed by leukotriene C4 synthase (LTC4S), an integral membrane protein primarily located on the nuclear envelope and endoplasmic reticulum.[5][6] This step is considered the committed step in the biosynthesis of cysteinyl leukotrienes.[6] Human mast cells have been found to express two enzymes capable of this conversion: LTC4S and microsomal glutathione S-transferase 2 (MGST2).[7]

Extracellular Conversion to this compound

Following its synthesis, LTC4 is actively transported out of the cell. Extracellularly, the glutamic acid residue is cleaved from LTC4 by the action of gamma-glutamyl transpeptidase (γ-GT) or a related enzyme, gamma-glutamyl leukotrienase, to form LTD4.[8] This conversion can occur on the surface of the mast cell itself or on adjacent cells.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nuclear_membrane Nuclear/ER Membrane LTC4_out Leukotriene C4 (LTC4) gGT γ-Glutamyl Transpeptidase (γ-GT) LTC4_out->gGT Cleavage of Glutamic Acid LTD4 This compound (LTD4) gGT->LTD4 AA_phospholipid Membrane Phospholipids cPLA2 cPLA₂ AA_phospholipid->cPLA2 Cellular Activation AA Arachidonic Acid (AA) FLAP FLAP AA->FLAP Presentation cPLA2->AA Five_LOX_cyto 5-Lipoxygenase (5-LOX) Five_LOX_mem 5-LOX Five_LOX_cyto->Five_LOX_mem Translocation FLAP->Five_LOX_mem LTA4 Leukotriene A4 (LTA4) Five_LOX_mem->LTA4 Oxygenation & Dehydration LTC4S LTC4 Synthase LTA4->LTC4S Conjugation with GSH LTC4_in Leukotriene C4 (LTC4) LTC4S->LTC4_in LTC4_in->LTC4_out Export

Quantitative Data

The efficiency of the LTD4 synthesis pathway is governed by the kinetic properties of its constituent enzymes and the cellular concentrations of substrates. The following tables summarize available quantitative data.

Table 1: Enzyme Kinetic Parameters
EnzymeSubstrate(s)KmVmaxCell Type/SourceReference(s)
5-Lipoxygenase (5-LOX)Arachidonic Acid~35 µM (for max product)~20 nmol/mg/4 minMurine Mast Cell Clone (MC-9)[9]
LTC4 SynthaseLTA43.6 µM1.3 µmol/mg/minHuman (recombinant)[6]
Glutathione (GSH)1.6 mM2.7 µmol/mg/minHuman (recombinant)[6]
γ-Glutamyl Transpeptidase 1LTC410.8 µMNot SpecifiedHuman (recombinant)[10]

Note: Enzyme kinetic parameters can vary depending on the experimental conditions, such as pH, temperature, and the presence of cofactors.

Table 2: Leukotriene Production by Stimulated Mast Cells
Mast Cell TypeStimulusLTC4 Production (ng/10⁶ cells)LTD4 Production (ng/10⁶ cells)Reference(s)
Mouse Bone Marrow-Derived Mast CellsCalcium Ionophore A2318790.9 ± 7.5Not Reported[11]
Mouse E-Mast CellsPeanut Agglutinin (50 µg/10⁶ cells)13.2Not Reported[12]
Mouse E-Mast CellsIgE-antigen19.8Not Reported[12]
Mouse E-Mast CellsCalcium Ionophore A23187148Not Reported[12]
Mouse Mastocytoma Cells (MMC-16)Calcium Ionophore A23187ReportedNot Reported[13]
Human Lung Mast CellsGoat anti-human IgEReported as SRS-AReported as SRS-A[14]

SRS-A (Slow-Reacting Substance of Anaphylaxis) is a mixture of cysteinyl leukotrienes, primarily LTC4 and LTD4.

Experimental Protocols

The study of the LTD4 synthesis pathway relies on a variety of experimental techniques. Below are detailed methodologies for key experiments.

Culture and Stimulation of Bone Marrow-Derived Mast Cells (BMMCs)

This protocol describes the generation of BMMCs from mouse bone marrow and their stimulation to induce leukotriene synthesis.

Materials:

  • Complete RPMI 1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, 1 mM sodium pyruvate, 1x non-essential amino acids, and 50 µM 2-mercaptoethanol)

  • WEHI-3 conditioned medium (as a source of IL-3)

  • Mouse anti-DNP IgE

  • DNP-BSA (Dinitrophenyl-conjugated Bovine Serum Albumin)

  • Calcium Ionophore A23187

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

Procedure:

  • Harvest bone marrow from the femurs and tibias of mice.

  • Culture the bone marrow cells in complete RPMI 1640 medium supplemented with 10-20% WEHI-3 conditioned medium for 4-6 weeks to differentiate them into mature mast cells.[15]

  • For IgE-mediated stimulation, sensitize the BMMCs by incubating with mouse anti-DNP IgE (1 µg/mL) overnight.[15][16]

  • Wash the sensitized cells twice with HBSS containing 0.1% BSA to remove unbound IgE.[15]

  • Resuspend the cells in HBSS and stimulate with DNP-BSA (10-100 ng/mL) for 30-60 minutes at 37°C.[15]

  • For non-receptor-mediated stimulation, incubate unsensitized BMMCs with Calcium Ionophore A23187 (0.1-1 µM) for 15-30 minutes at 37°C.[11][17]

  • Terminate the reaction by centrifuging the cells at 4°C and collecting the supernatant for leukotriene analysis.

G start Start harvest Harvest Bone Marrow from Mice start->harvest culture Culture in IL-3 Rich Medium (4-6 weeks) harvest->culture sensitize Sensitize with IgE (overnight) culture->sensitize stimulate_ionophore Stimulate with Calcium Ionophore (e.g., A23187) culture->stimulate_ionophore stimulate_ige Stimulate with Antigen (e.g., DNP-BSA) sensitize->stimulate_ige collect Collect Supernatant for Analysis stimulate_ige->collect stimulate_ionophore->collect end End collect->end

Quantification of Leukotrienes by HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard method for the separation and quantification of leukotrienes.

Materials:

  • C18 RP-HPLC column

  • Mobile phase: Acetonitrile/water/trifluoroacetic acid gradient

  • UV detector

  • Leukotriene standards (LTC4, LTD4)

Procedure:

  • Clarify the cell culture supernatants by centrifugation.

  • Perform solid-phase extraction (SPE) to concentrate and purify the leukotrienes from the supernatant.

  • Reconstitute the dried extract in the HPLC mobile phase.

  • Inject the sample onto a C18 RP-HPLC column.

  • Elute the leukotrienes using a suitable gradient of acetonitrile in water containing trifluoroacetic acid.

  • Detect the leukotrienes by their characteristic UV absorbance at 280 nm.[12][18]

  • Quantify the leukotrienes by comparing the peak areas to those of known amounts of synthetic standards.

Subcellular Fractionation of Mast Cells

To study the localization of enzymes involved in LTD4 synthesis, subcellular fractionation is employed to isolate nuclear, microsomal, and cytosolic fractions.

Materials:

  • Homogenization buffer (e.g., sucrose-based buffer)

  • Dounce homogenizer

  • Centrifuge and ultracentrifuge

Procedure:

  • Harvest mast cells and wash them in a suitable buffer.

  • Resuspend the cell pellet in hypotonic buffer and allow to swell.

  • Lyse the cells using a Dounce homogenizer.

  • Perform differential centrifugation to separate the different subcellular fractions.

    • Low-speed centrifugation (e.g., 1,000 x g) to pellet nuclei.

    • High-speed centrifugation (e.g., 10,000 x g) of the supernatant to pellet mitochondria.

    • Ultracentrifugation (e.g., 100,000 x g) of the subsequent supernatant to pellet the microsomal fraction (containing ER and nuclear envelope fragments).[5]

  • The final supernatant represents the cytosolic fraction.

  • The purity of each fraction should be assessed by Western blotting for marker proteins specific to each compartment (e.g., Histone H3 for nucleus, Calnexin for ER, and GAPDH for cytosol).

G start Start with Mast Cell Pellet homogenize Homogenize Cells in Hypotonic Buffer start->homogenize centrifuge1 Centrifuge at 1,000 x g homogenize->centrifuge1 pellet1 Pellet 1: Nuclei centrifuge1->pellet1 supernatant1 Supernatant 1 centrifuge1->supernatant1 centrifuge2 Centrifuge at 10,000 x g supernatant1->centrifuge2 pellet2 Pellet 2: Mitochondria centrifuge2->pellet2 supernatant2 Supernatant 2 centrifuge2->supernatant2 ultracentrifuge Ultracentrifuge at 100,000 x g supernatant2->ultracentrifuge pellet3 Pellet 3: Microsomes ultracentrifuge->pellet3 supernatant3 Supernatant 3: Cytosol ultracentrifuge->supernatant3

Conclusion

The synthesis of this compound in mast cells is a tightly regulated and spatially organized process that is central to the inflammatory response in allergic diseases. A thorough understanding of this pathway, from the kinetics of the enzymes involved to the cellular machinery that orchestrates their interactions, is essential for the rational design of novel anti-inflammatory therapies. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers to further investigate this critical signaling cascade and to identify new targets for therapeutic intervention.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Leukotriene D4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Leukotriene D4 (LTD4). Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a potent biologically active lipid, a comprehensive approach to personal protection is necessary to prevent exposure. The following personal protective equipment is required.[1][2]

Core PPE Requirements:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields. A face shield is recommended if there is a risk of splashing or aerosolization.[3][4]

  • Hand Protection: Chemical-resistant gloves are mandatory. Gloves must be inspected for integrity before each use. After handling, wash and dry hands thoroughly.[4]

  • Protective Clothing: A lab coat is required. For procedures with a higher risk of exposure, wear fire/flame-resistant and impervious clothing.[4]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of aerosols.[1][2] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[4]

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Handling Protocols:

  • Hazard Assessment: Before beginning any work, consult the Safety Data Sheet (SDS) for this compound and all other reagents being used.[1]

  • Designated Area: All work with this compound should be performed in a designated, well-ventilated area, such as a chemical fume hood.[1]

  • Aerosol Prevention: Avoid the formation of dust and aerosols during handling.[2]

  • Spill Management: In the event of a spill, evacuate personnel to a safe area. Use personal protective equipment and absorb the spill with an inert material like sand or diatomite. Collect the material in a suitable, closed container for disposal. Do not let the product enter drains.[2][4][5]

Storage Procedures:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[4]

  • Store away from incompatible materials, such as strong oxidizing agents, and foodstuff containers.[4][6]

Disposal Plan: Inactivation and Waste Management

The primary method for the disposal of this compound is through chemical inactivation by alkaline hydrolysis, which degrades the molecule into inactive byproducts. This is followed by disposal as hazardous waste in accordance with institutional and local regulations.[1]

Quantitative Data for Alkaline Hydrolysis:

ParameterValueNotes
Inactivating AgentSodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)Both are effective for alkaline hydrolysis.[1]
Working Concentration1 MA 1 M solution is generally sufficient for effective hydrolysis.[1]
Target pH≥ 10A high pH ensures the rapid degradation of the leukotriene structure.[1]
Reaction TimeAt least 1 hourA minimum of one hour at room temperature is recommended for complete degradation.[1]
Neutralizing Agent1 M Citric Acid or dilute HClUsed to neutralize the alkaline waste before final disposal.[1]

Experimental Protocol for Disposal:

  • Chemical Inactivation:

    • In a suitable, chemically resistant container, add the this compound waste solution.

    • Slowly add 1 M NaOH or KOH solution to the waste to achieve a final pH of ≥ 10. Use a pH meter or pH strips for verification.[1]

    • Gently stir the mixture and let it stand for at least 1 hour at room temperature to ensure complete degradation.[1]

  • Neutralization:

    • After the inactivation period, slowly add a weak acid, such as 1 M citric acid or dilute HCl, to neutralize the solution to a pH range of 6-8.[1]

  • Final Disposal:

    • Collect the inactivated and neutralized solution in a properly labeled hazardous waste container. The label should clearly state "Hazardous Waste" and list the contents.[1]

    • Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, adhering to all local, state, and federal regulations.[1]

This compound Signaling Pathway

The following diagram illustrates the signal transduction pathway of this compound. LTD4 binding to its receptor (CysLT1R) initiates a cascade of intracellular events, including the mobilization of calcium and the activation of G-proteins, ultimately leading to various cellular responses.[7][8][9][10]

LTD4_Signaling_Pathway LTD4 This compound CysLT1R CysLT1 Receptor LTD4->CysLT1R Binds to G_protein G-protein Activation CysLT1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates Ca_mobilization Intracellular Ca2+ Mobilization IP3->Ca_mobilization Induces PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Activates Cellular_response Cellular Response Ca_mobilization->Cellular_response Leads to PKC_activation->Cellular_response Leads to

Caption: this compound signaling cascade.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Leukotriene D4
Reactant of Route 2
Leukotriene D4

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。